Radezolid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

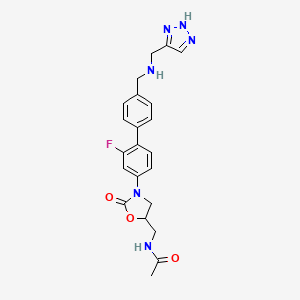

N-[3-(2-Fluoro-4’-{[(1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-biphenyl-4-yl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a biphenyl structure, and an oxazolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Fluoro-4’-{[(1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-biphenyl-4-yl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide typically involves multiple stepsThe final step involves the formation of the oxazolidinone ring under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the synthesis process is also a critical factor in industrial production .

化学反应分析

Types of Reactions

N-[3-(2-Fluoro-4’-{[(1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-biphenyl-4-yl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazole ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl and triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .

科学研究应用

Antibacterial Activity

Radezolid exhibits significant antibacterial activity against a range of gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. In comparative studies, this compound has demonstrated a minimum inhibitory concentration (MIC) that is consistently lower than that of linezolid, indicating superior potency. For instance, in clinical isolates of Staphylococcus aureus, the MIC for this compound was found to be as low as 0.125 mg/L, compared to 0.5 mg/L for linezolid .

Table 1: Comparative MIC Values of this compound and Linezolid

| Bacterial Strain | This compound MIC (mg/L) | Linezolid MIC (mg/L) |

|---|---|---|

| Staphylococcus aureus | 0.125 - 0.5 | 0.5 |

| Enterococcus faecalis | 0.25 - 1.0 | 2.0 |

| Linezolid-resistant strains | ≥4 | ≥64 |

Anti-Biofilm Activity

This compound has shown promising anti-biofilm properties, which are crucial in treating persistent infections where biofilm formation complicates therapy. Studies indicate that this compound effectively inhibits biofilm formation in Enterococcus faecalis at subinhibitory concentrations (1/4 or 1/8 × MIC), outperforming linezolid in this regard . This characteristic makes it a valuable candidate for treating chronic infections associated with biofilms.

Cellular Pharmacodynamics

The pharmacodynamics of this compound reveal its ability to accumulate within various cell types, enhancing its effectiveness against intracellular pathogens. Research indicates that this compound accumulates approximately tenfold more than linezolid in human keratinocytes and macrophages, leading to a more rapid bactericidal effect . This property is particularly beneficial for infections involving intracellular foci, such as those caused by Staphylococcus aureus.

Table 2: Cellular Accumulation of this compound vs. Linezolid

| Cell Type | This compound Accumulation | Linezolid Accumulation |

|---|---|---|

| Human Keratinocytes | 10-fold higher | Baseline |

| Macrophages | 10-fold higher | Baseline |

| Endothelial Cells | Similar levels | Similar levels |

Clinical Applications

This compound is currently under investigation for several clinical applications:

- Bacterial Vaginosis : this compound has been designated as a Qualified Infectious Disease Product by the FDA for treating bacterial vaginosis due to its in vitro activity against associated bacterial species such as Gardnerella vaginalis .

- Acne Vulgaris : A Phase 2 clinical study is evaluating the efficacy of a topical formulation of this compound for mild-to-moderate acne vulgaris .

- Recurrent Infections : Given its enhanced potency against resistant strains and intracellular accumulation, this compound may be particularly effective for recurrent or persistent infections .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

- Staphylococcus aureus Infections : A study highlighted that clinical isolates of MRSA showed susceptibility to this compound with MIC values significantly lower than those for linezolid, suggesting potential use in treating resistant infections .

- Enterococcus faecalis Biofilm : Research demonstrated that this compound inhibited biofilm formation more effectively than linezolid by downregulating key transcription factors involved in biofilm development .

- Pharmacokinetics : Investigations into the pharmacokinetics of this compound revealed rapid bactericidal activity in both broth cultures and infected macrophages, indicating its potential for fast-acting treatment strategies .

作用机制

The mechanism of action of N-[3-(2-Fluoro-4’-{[(1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-biphenyl-4-yl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and biphenyl structure allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: This compound shares the triazole ring and fluorine substitution but differs in its overall structure and properties.

4,4’-Bis[3-(Fluorodinitromethyl)-1H-1,2,4-triazol-5-yl]azofurazan: Another compound with a triazole ring, but with different functional groups and applications.

Uniqueness

N-[3-(2-Fluoro-4’-{[(1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-biphenyl-4-yl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

属性

IUPAC Name |

N-[[3-[3-fluoro-4-[4-[(2H-triazol-4-ylmethylamino)methyl]phenyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN6O3/c1-14(30)25-12-19-13-29(22(31)32-19)18-6-7-20(21(23)8-18)16-4-2-15(3-5-16)9-24-10-17-11-26-28-27-17/h2-8,11,19,24H,9-10,12-13H2,1H3,(H,25,30)(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTNOGHPGJANSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。